molecular formula C8H9N7OS B3532974 2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE

2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE

Cat. No.: B3532974
M. Wt: 251.27 g/mol
InChI Key: ZYCHZBCCAPNGFS-UHFFFAOYSA-N
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Description

2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE is a complex organic compound that features a tetrazole ring and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE typically involves the formation of the tetrazole ring followed by its attachment to the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the tetrazole ring can be synthesized using a click chemistry approach, which is known for its efficiency and high yield .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistency and high throughput. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE is unique due to its combination of a tetrazole and pyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N7OS/c1-15-8(12-13-14-15)17-5-6(16)11-7-9-3-2-4-10-7/h2-4H,5H2,1H3,(H,9,10,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCHZBCCAPNGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE
Reactant of Route 2
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2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE
Reactant of Route 3
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2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE

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